

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Gefitinib Quantification

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Compound of Interest

Compound Name: Gefitinib dihydrochloride

Cat. No.: B15568625

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of gefitinib in bulk drug and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. Gefitinib, a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, is a critical component in targeted cancer therapy.^{[1][2][3]} Accurate quantification is essential for ensuring the potency and safety of gefitinib-containing pharmaceuticals. This document provides a comprehensive protocol, including system suitability, validation parameters, and sample preparation procedures.

Introduction

Gefitinib is a targeted anti-cancer agent used in the treatment of non-small cell lung cancer (NSCLC) and other cancers.^{[2][4]} It functions by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling pathways responsible for cancer cell proliferation and survival.^{[1][2][5]} The accurate measurement of gefitinib in various matrices is crucial for drug development, manufacturing, and clinical monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

This application note presents a validated isocratic RP-HPLC method for the quantification of gefitinib. The method utilizes a C18 column with a UV detector, providing a reliable and efficient means for gefitinib analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific conditions for the analysis are summarized in the table below.

Parameter	Condition
HPLC System	Waters HPLC with 2695 pump and 2996 PDA detector or equivalent
Column	Hypersil BDS C18 (100 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	248 nm
Injection Volume	10 μ L
Column Temperature	Ambient
Run Time	Approximately 7 minutes[6]

Reagents and Materials

- Gefitinib reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)

- Triethylamine (AR grade)
- Water (HPLC grade)
- 0.45 µm membrane filter

Protocols

Preparation of Mobile Phase

- Phosphate Buffer (pH 3.6): Dissolve 2.72 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Add 1 mL of triethylamine and mix well. Adjust the pH to 3.6 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 55:45 (v/v). Degas the mobile phase for 5 minutes using an ultrasonic water bath.

Preparation of Standard Stock Solution

- Accurately weigh 10 mg of gefitinib reference standard and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of diluent (Acetonitrile:Water, 70:30 v/v) and sonicate for a few minutes to dissolve the drug completely.
- Make up the volume to 10 mL with the diluent to obtain a stock solution of 1 mg/mL.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 25-150 µg/mL).

Preparation of Sample Solution (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of gefitinib and transfer it to a 10 mL volumetric flask.

- Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 10 mL with the diluent.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

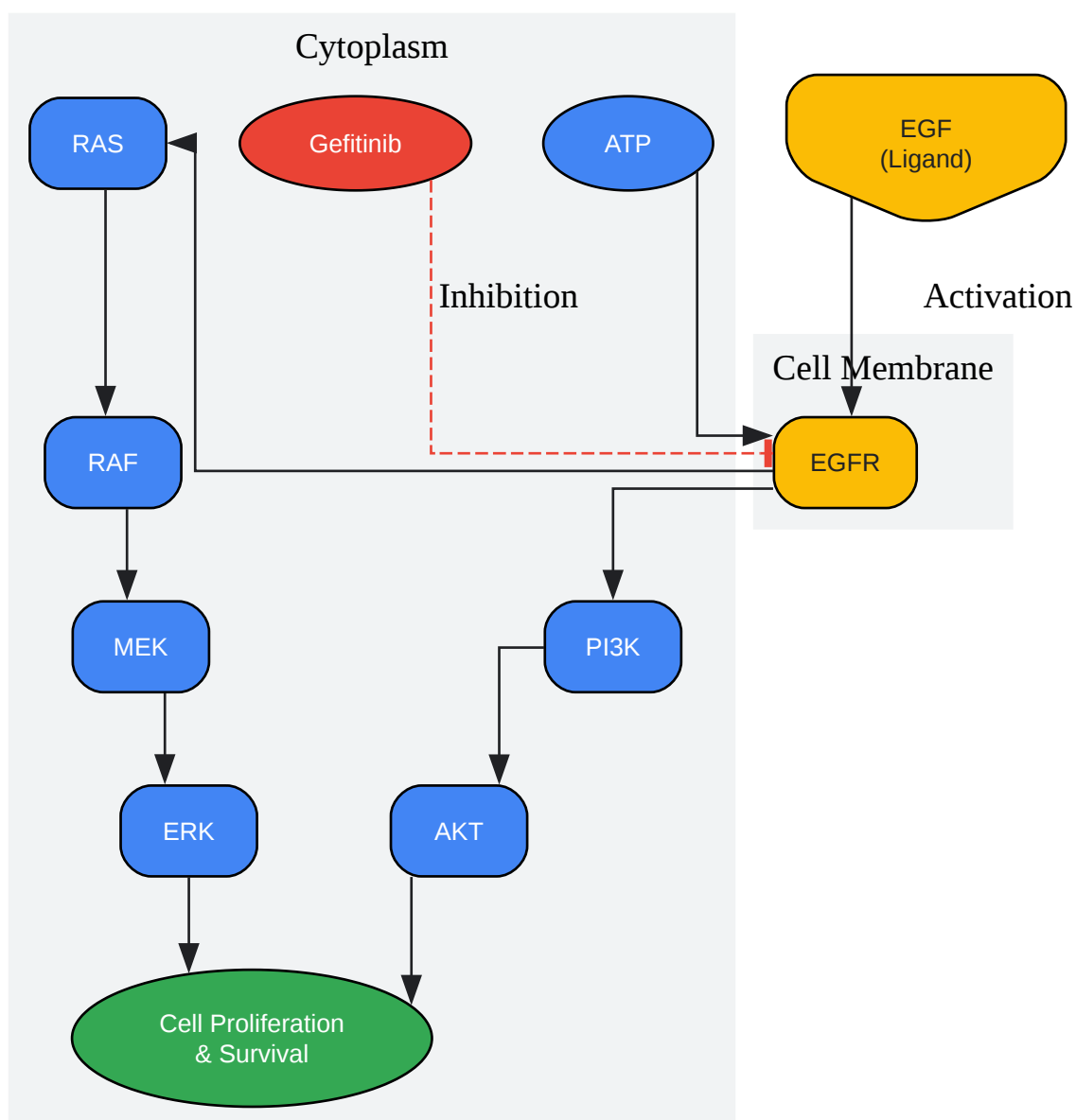
Method Validation Summary

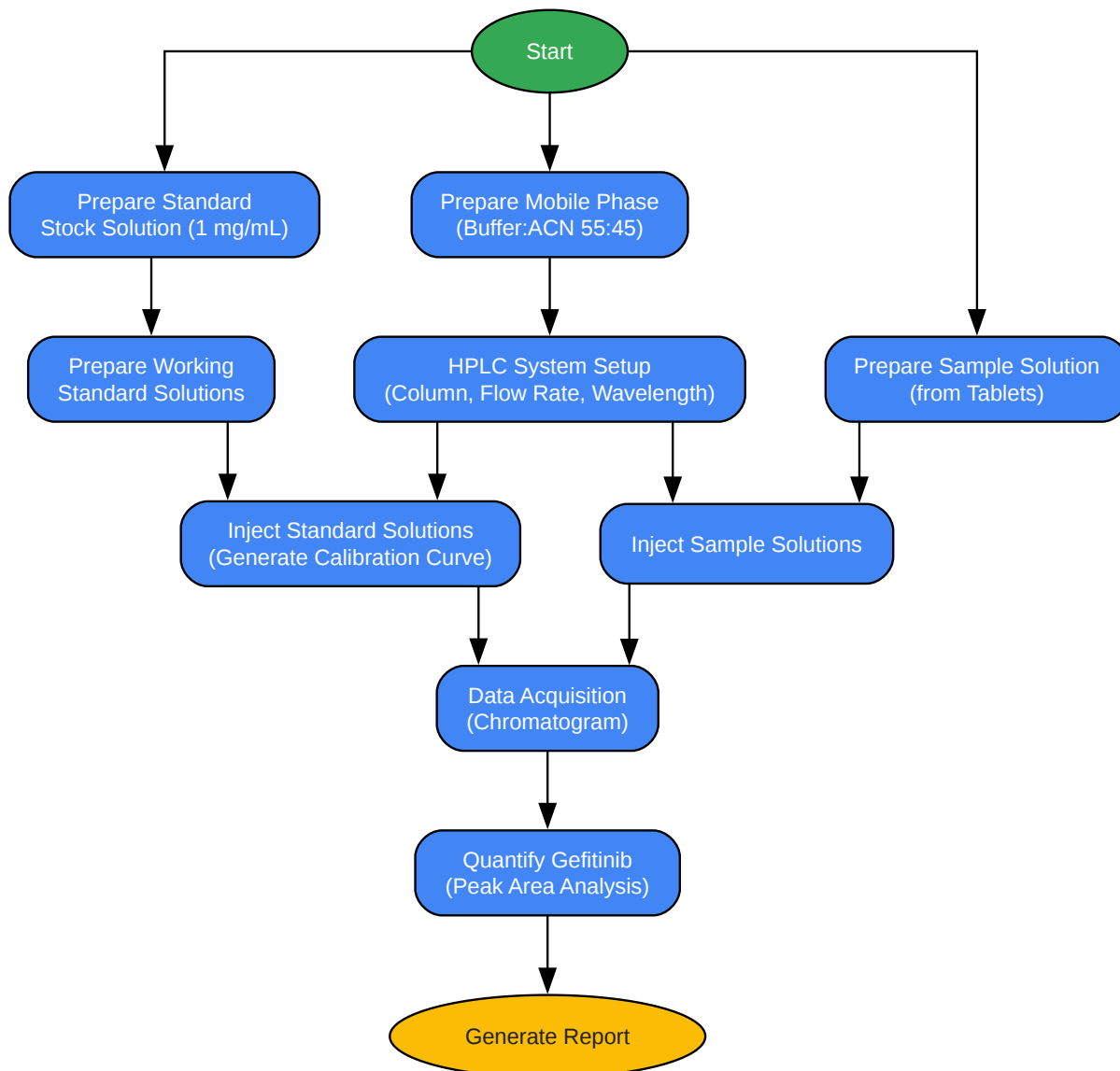
The described HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	25 - 150 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.078 µg/mL
Limit of Quantification (LOQ)	0.238 µg/mL
Accuracy (% Recovery)	99.61 - 100.14%
Precision (% RSD)	< 2%
Retention Time	~4.18 minutes

Gefitinib Signaling Pathway

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] By binding to the ATP-binding site of the EGFR's intracellular domain, gefitinib blocks the autophosphorylation and activation of the receptor.[1][4] This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The major signaling pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1]





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